

In-Depth Technical Guide: Flufenoxystrobin (CAS No. 918162-02-4)

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Compound of Interest

Compound Name: *Flufenoxystrobin*

Cat. No.: *B1443345*

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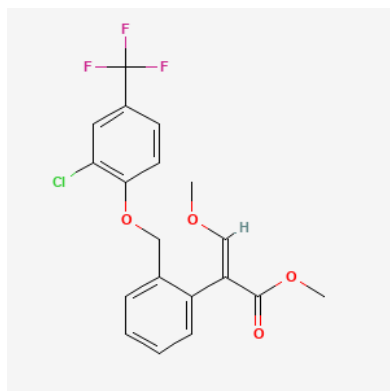
This technical guide provides a comprehensive overview of the fungicide **Flufenoxystrobin** (CAS No. 918162-02-4), intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, mechanism of action, fungicidal and acaricidal activity, experimental protocols, and associated signaling pathways.

Chemical Identity and Properties

Flufenoxystrobin is a synthetic, broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] It is also known by its development code SYP-3759 and the name 'fujunmanzhi' in China.[2][3]

Property	Value	Source
CAS Number	918162-02-4	[1]
Chemical Formula	C ₁₉ H ₁₆ ClF ₃ O ₄	[1]
Molecular Weight	400.8 g/mol	[1]
IUPAC Name	methyl (2E)-2-(2-([2-chloro-4-(trifluoromethyl)phenoxy]methyl)phenyl)-3-methoxyprop-2-enoate	[3]
Melting Point	106 °C	[1]
Boiling Point	413.06 °C	[1]

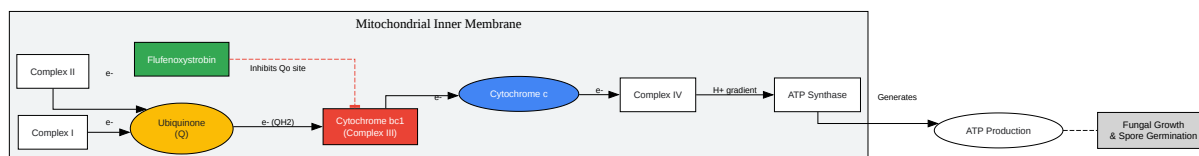
Structure



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Mechanism of Action

Flufenoxystrobin is a Quinone outside Inhibitor (QoI) that targets mitochondrial respiration in fungal cells.[4] It specifically blocks the electron transport chain at the Qo site of the cytochrome bc1 complex (Complex III).[1] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination. The β -methoxyacrylate moiety is a key structural feature shared by most strobilurin fungicides and is crucial for this activity.



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Mechanism of Action of **Flufenoxystrobin**.

Quantitative Biological Activity

Flufenoxystrobin exhibits a broad spectrum of fungicidal activity against various plant pathogens and also possesses acaricidal properties.

Fungicidal Activity

Preliminary bioassays have demonstrated the high efficacy of **Flufenoxystrobin**. In greenhouse trials, it provided excellent protection for wheat against *Erysiphe graminis* at a concentration of 1.56 mg/L.[2] Field trials have shown its fungicidal activity to be nearly equivalent to that of pyraclostrobin and superior to triadimefon.[2] While specific EC₅₀ values for a wide range of fungi are not readily available in the public domain, the following table presents data for other strobilurin fungicides against common phytopathogens to provide a comparative context.

Fungicide	Pathogen	EC ₅₀ (µg/mL)	Source
Azoxystrobin	Alternaria alternata	1.86	[5]
Pyraclostrobin	Alternaria alternata	1.57	[5]
Azoxystrobin	Colletotrichum spp.	>100 (Resistant)	[6]
Pyraclostrobin	Penicillium expansum	0.015 (Ptt), 0.024 (Ptm)	ResearchGate
Kresoxim-methyl	Sphaerotheca fuliginea	-	[7]
Trifloxystrobin	Cladobotryum mycophilum	0.173	ResearchGate

Acaricidal Activity

Flufenoxystrobin has shown moderately high acaricidal activity.[2] In greenhouse assays, it was effective against the two-spotted spider mite, Tetranychus urticae, at a concentration of 10 mg/L.[2] Field trial results indicate its acaricidal performance is comparable to pyridaben, though less potent than fluacrypyrim.[2] The following table includes LC₅₀ values for other acaricides against Tetranychus urticae for comparison.

Acaricide	LC ₅₀ (ppm or mg a.i./L)	Target Stage	Source
Flupentiofenox	0.33	Egg	[8]
Flupentiofenox	0.16	Female Adult	[8]
Fenpyroximate	19.86	Female Adult	[9]
Chlorfenapyr	29.66	Female Adult	[9]
Etoazole	- (High Efficacy)	-	[10]
Bifenazate	- (High Efficacy)	-	[10]

Experimental Protocols

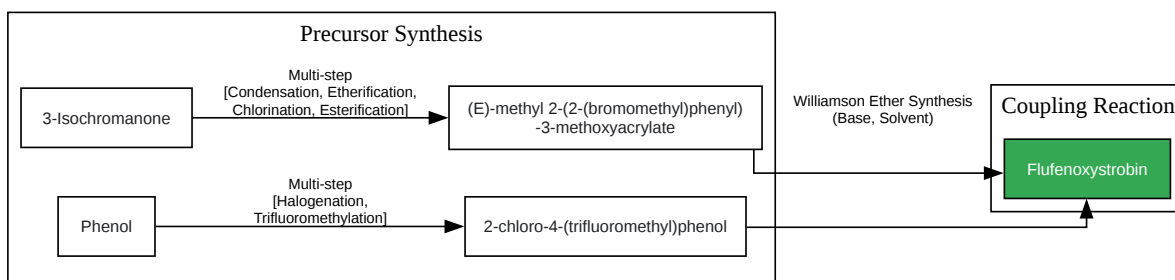
Synthesis of Flufenoxystrobin (Conceptual Pathway)

A detailed, step-by-step protocol for the synthesis of **Flufenoxystrobin** is not publicly available. However, based on patent literature and general organic synthesis principles for strobilurin fungicides, a plausible multi-step synthesis can be conceptualized.^[4] The synthesis involves the preparation of two key intermediates, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol, followed by their coupling via a Williamson ether synthesis.

Step 1: Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate This intermediate can be synthesized from 3-isochromanone through a series of reactions including condensation with methyl formate, etherification with dimethyl sulfate, chlorination with thionyl chloride to form the acyl chloride, and finally esterification with methanol.^[3]

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)phenol This intermediate can be prepared through methods such as the direct halogenation and trifluoromethylation of phenol or via nucleophilic aromatic substitution on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.^{[1][7]}

Step 3: Williamson Ether Synthesis The final step involves the coupling of the two intermediates. The phenoxide of 2-chloro-4-(trifluoromethyl)phenol, generated by reaction with a base such as sodium hydroxide or potassium carbonate, acts as a nucleophile and displaces the bromide from (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in an S_N2 reaction to form the ether linkage and yield **Flufenoxystrobin**.^{[11][12]}



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Conceptual Synthesis Workflow for **Flufenoxystrobin**.

Assay for Mitochondrial Complex III Activity

This protocol is adapted from commercially available kits for measuring the activity of mitochondrial complex III (ubiquinol-cytochrome c reductase).

Objective: To determine the enzymatic activity of mitochondrial complex III in the presence and absence of **Flufenoxystrobin**.

Materials:

- Isolated mitochondria from a target fungal species
- Complex III Assay Buffer
- Reduced Cytochrome c (substrate)
- Antimycin A (a known Complex III inhibitor, as a positive control)
- **Flufenoxystrobin** (test compound)
- 96-well microplate
- Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

- Mitochondria Preparation: Isolate mitochondria from the fungal culture using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
- Reaction Setup: In a 96-well plate, prepare the following reaction mixtures for each sample:
 - Sample Well: Complex III Assay Buffer, mitochondrial sample, and the desired concentration of **Flufenoxystrobin** (or solvent control).
 - Inhibitor Control Well: Complex III Assay Buffer, mitochondrial sample, and a saturating concentration of Antimycin A.

- Initiation of Reaction: Add reduced Cytochrome c to all wells to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 550 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of reduced Cytochrome c by Complex III.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - The specific activity of Complex III is the rate in the sample well minus the rate in the inhibitor control well.
 - To determine the IC₅₀ of **Flufenoxystrobin**, perform the assay with a range of **Flufenoxystrobin** concentrations and plot the percent inhibition of Complex III activity against the logarithm of the inhibitor concentration.

Downstream Signaling Pathways

The inhibition of the mitochondrial respiratory chain by **Flufenoxystrobin** can trigger a cascade of downstream signaling events in the fungal cell, primarily as a response to cellular stress.

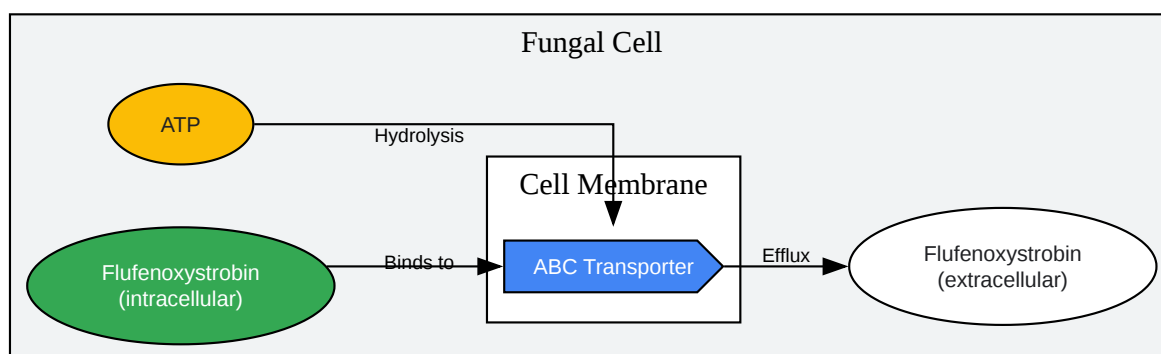
Calcium Signaling Pathway Activation

Mitochondrial dysfunction is known to disrupt calcium homeostasis, leading to an increase in cytosolic Ca²⁺ levels.^[13] This triggers the calcium-calcineurin signaling pathway, a conserved stress response mechanism in fungi.^{[14][15]} Elevated Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and activate the expression of stress-response genes.^{[15][16]}

Calcium Signaling Pathway Activated by Fungicide Stress.

Upregulation of ABC Transporters

A common mechanism of fungicide resistance in fungi involves the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters.[11][17] These membrane proteins actively transport a wide range of substrates, including fungicides, out of the cell, thereby reducing the intracellular concentration of the toxic compound.[17][18] The expression of ABC transporter genes can be induced as part of a general stress response, which may be triggered by the cellular stress caused by **Flufenoxystrobin**.



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